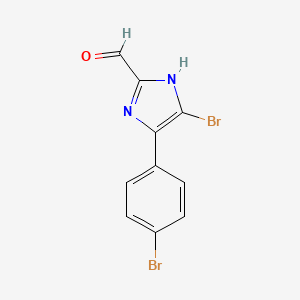
5-Bromo-4-(4-bromophenyl)imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “MFCD33022641” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD33022641” typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic route may include steps such as condensation, cyclization, and functional group modifications. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to achieve the desired outcome.
Industrial Production Methods
In an industrial setting, the production of “MFCD33022641” is scaled up using large reactors and continuous flow processes. The methods employed are designed to be cost-effective and efficient, ensuring that the compound can be produced in large quantities while maintaining high quality. Techniques such as crystallization and distillation are often used to purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
“MFCD33022641” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: In this reaction, the compound gains electrons, leading to the formation of reduced products.
Substitution: This involves the replacement of one functional group in the molecule with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in the reactions of “MFCD33022641” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. Reaction conditions are tailored to the specific type of reaction being performed, with careful control of temperature, pH, and solvent choice.
Major Products
The major products formed from the reactions of “MFCD33022641” depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
“MFCD33022641” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical syntheses and as a standard in analytical techniques.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases or as a diagnostic tool.
Industry: “MFCD33022641” is utilized in the production of specialty chemicals and materials, where its unique properties are advantageous.
Mecanismo De Acción
The mechanism by which “MFCD33022641” exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and biochemical pathways. The compound may act by binding to active sites, inhibiting or activating enzymatic activity, or modulating receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to “MFCD33022641” include those with analogous structures or functional groups. Examples might include other heterocyclic compounds or molecules with similar reactivity.
Uniqueness
What sets “MFCD33022641” apart from similar compounds is its specific molecular configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable subject of study and a useful tool in various applications.
Propiedades
Fórmula molecular |
C10H6Br2N2O |
|---|---|
Peso molecular |
329.97 g/mol |
Nombre IUPAC |
5-bromo-4-(4-bromophenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H6Br2N2O/c11-7-3-1-6(2-4-7)9-10(12)14-8(5-15)13-9/h1-5H,(H,13,14) |
Clave InChI |
RRSWEOIXVKNONS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(NC(=N2)C=O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-Bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine-2-carboxylate](/img/structure/B13704620.png)
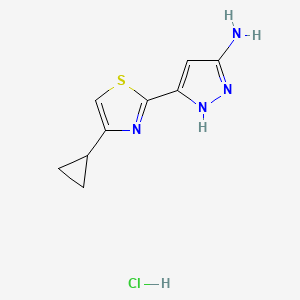
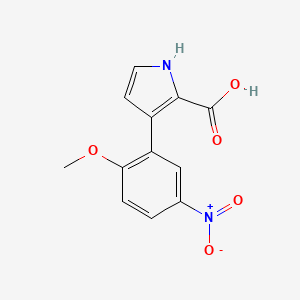
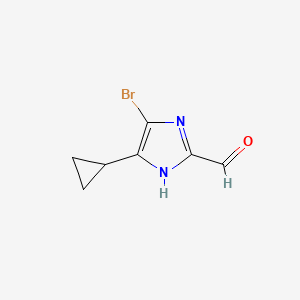
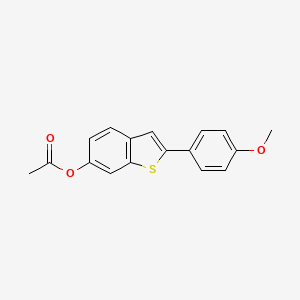

![4-[4-(Benzyloxy)-3-chlorophenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13704654.png)
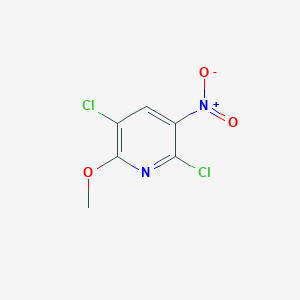
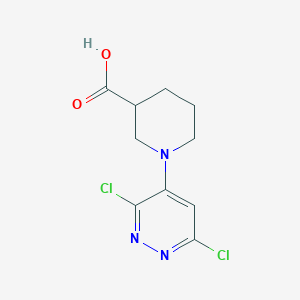

![(S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanamide](/img/structure/B13704672.png)

![[3-[(2-Bromophenyl)amino]-4-chlorophenyl]methanol](/img/structure/B13704677.png)

